

Comparative Safety Profile of MAX-40279 Hemiadipate

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Compound of Interest

Compound Name: MAX-40279 hemiadipate

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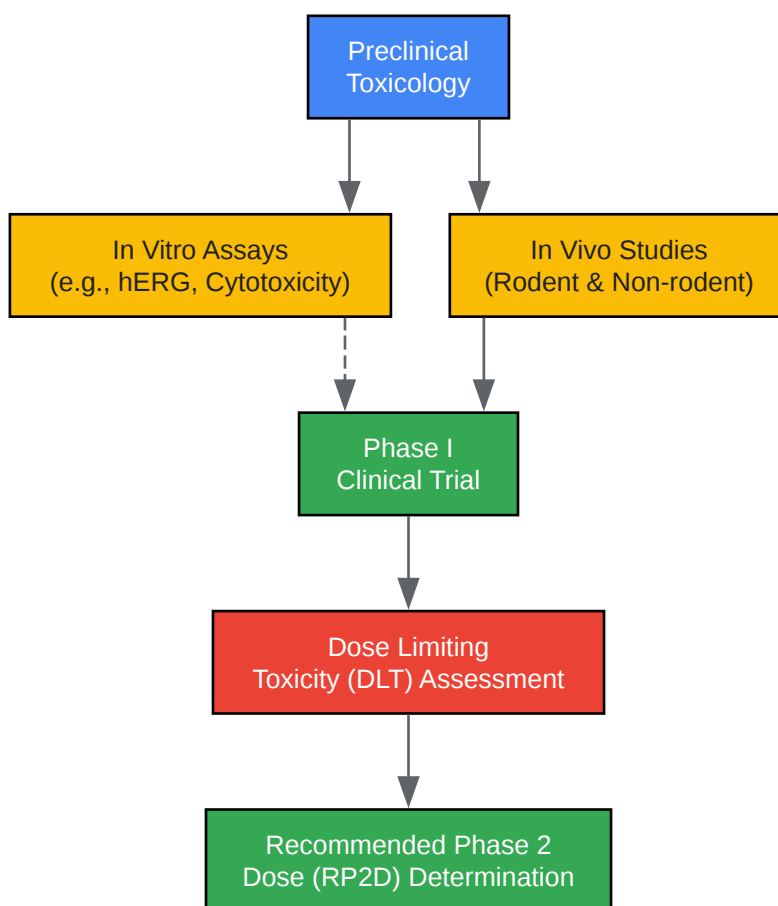
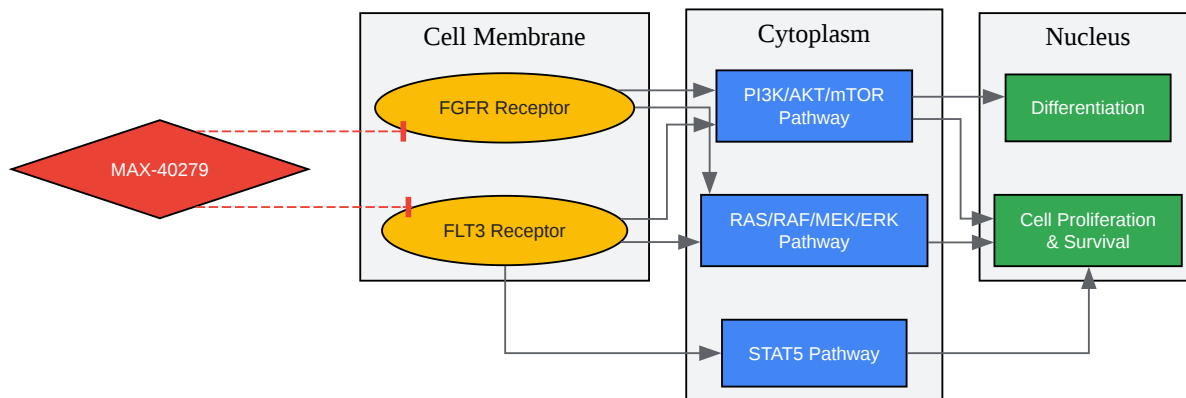
This guide provides a comparative analysis of the preclinical safety profile of **MAX-40279 hemiadipate**, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). The information is intended to offer an objective overview for researchers, scientists, and drug development professionals. Data is presented alongside publicly available safety information for other approved FLT3 and FGFR inhibitors to provide a comprehensive understanding of the potential therapeutic window of MAX-40279.

Executive Summary

MAX-40279 is an orally active dual inhibitor of FLT3 and FGFR kinases, currently under investigation for the treatment of acute myeloid leukemia (AML) and advanced solid tumors.^[1]^[2]^[3]^[4]^[5] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in various models.^[1]^[2] Notably, in vivo studies in mice indicated that MAX-40279 was effective in inhibiting tumor progression without causing significant weight loss or observable toxicity.^[1]^[2] Furthermore, it has been shown to enhance the therapeutic effect of anti-PD-1 treatments in a mouse breast cancer model.^[1]^[2] Clinical trials are ongoing to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of MAX-40279, with a focus on dose-limiting toxicities (DLTs).^[6]^[7]^[8] This guide aims to contextualize the emerging safety profile of MAX-40279 by comparing it with established safety data of other kinase inhibitors targeting similar pathways.

Signaling Pathway and Experimental Workflow

To understand the context of MAX-40279's activity and safety, it is crucial to visualize its target signaling pathways and the typical workflow for assessing the safety of kinase inhibitors.



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